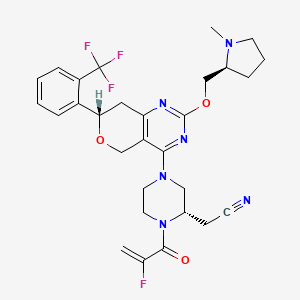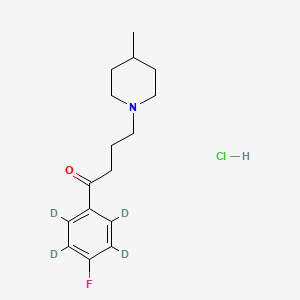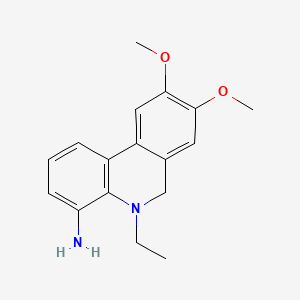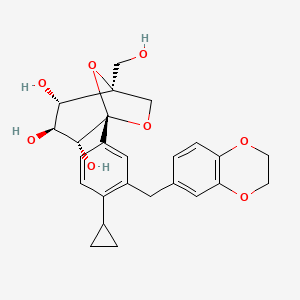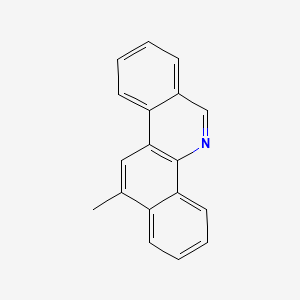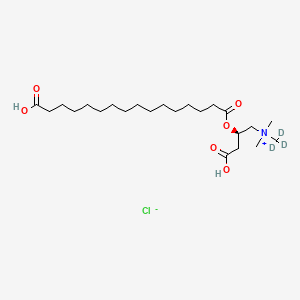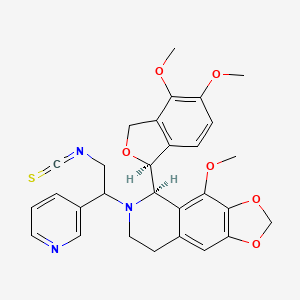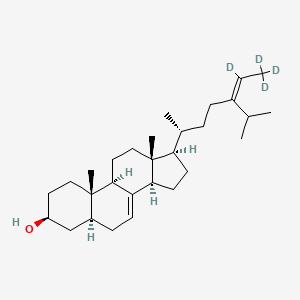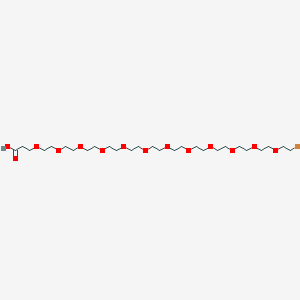
Bromo-PEG12-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bromo-PEG12-acid is a polyethylene glycol (PEG) derivative with a bromine atom and a carboxylic acid group. It is commonly used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bioconjugation applications. The compound is known for its high purity and versatility in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
Bromo-PEG12-acid can be synthesized through a series of chemical reactions involving the introduction of a bromine atom and a carboxylic acid group to a PEG chain. The typical synthetic route involves the following steps:
PEGylation: The PEG chain is first activated using a suitable reagent such as tosyl chloride or mesyl chloride.
Bromination: The activated PEG chain is then reacted with a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process may include additional purification steps such as column chromatography or recrystallization to achieve the desired product quality .
化学反应分析
Types of Reactions
Bromo-PEG12-acid undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as thiols, amines, or azides.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Amidation: The carboxylic acid group can react with amines to form amides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiols, amines, and azides. Typical conditions involve the use of a base such as triethylamine or sodium hydroxide.
Esterification: Common reagents include alcohols and catalysts such as sulfuric acid or p-toluenesulfonic acid.
Major Products Formed
Nucleophilic Substitution: Thiol-PEG12-acid, Amine-PEG12-acid, Azide-PEG12-acid.
Esterification: PEG12-acid esters.
Amidation: PEG12-acid amides.
科学研究应用
Bromo-PEG12-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in the development of drug delivery systems and PROTACs for targeted protein degradation.
Industry: Applied in the production of specialty chemicals and materials
作用机制
Bromo-PEG12-acid exerts its effects primarily through its functional groups. The bromine atom allows for nucleophilic substitution reactions, enabling the attachment of various nucleophiles. The carboxylic acid group facilitates esterification and amidation reactions, allowing for the formation of stable covalent bonds with other molecules. In the context of PROTACs, this compound serves as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, promoting the selective degradation of the target protein via the ubiquitin-proteasome system .
相似化合物的比较
Similar Compounds
- Bromo-PEG1-acid
- Bromo-PEG2-acid
- Bromo-PEG3-acid
- Bromo-PEG4-acid
- Bromo-PEG5-acid
- Bromo-PEG8-acid
Uniqueness
Bromo-PEG12-acid is unique due to its longer PEG chain, which provides greater flexibility and solubility in aqueous media compared to shorter PEG derivatives. This makes it particularly useful in applications requiring extended reach or enhanced solubility, such as in the synthesis of PROTACs and other bioconjugation processes .
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H53BrO14/c28-2-4-32-6-8-34-10-12-36-14-16-38-18-20-40-22-24-42-26-25-41-23-21-39-19-17-37-15-13-35-11-9-33-7-5-31-3-1-27(29)30/h1-26H2,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTZWCVOBWHIBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H53BrO14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
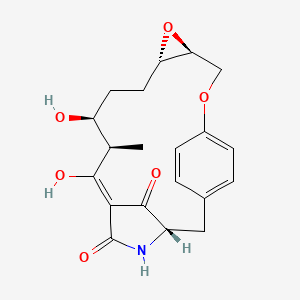
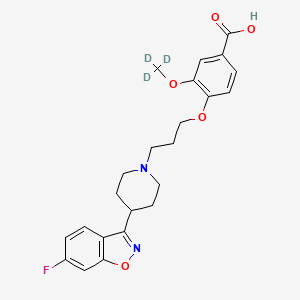

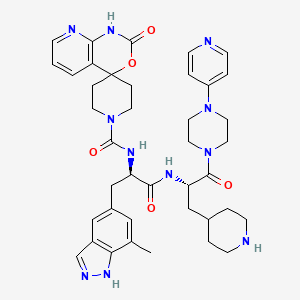
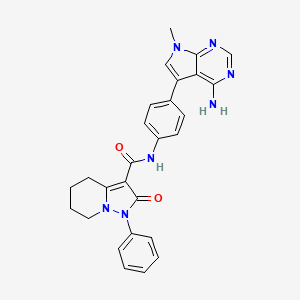
![(2S)-2-[[(4E,7S,10S,13S)-7-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-8,11-dioxo-2-oxa-9,12-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-13-carbonyl]amino]propanoic acid](/img/structure/B12417893.png)
